3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
This compound is a benzothiazole 1,1-dioxide derivative featuring a piperazine linker substituted with a 6-(difluoromethyl)-2-methylpyrimidin-4-yl group. The 1,2-benzothiazole 1,1-dioxide core is a sulfur-containing heterocycle known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O2S/c1-11-20-13(16(18)19)10-15(21-11)23-6-8-24(9-7-23)17-12-4-2-3-5-14(12)27(25,26)22-17/h2-5,10,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQFLVKINKSSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Attachment of the Pyrimidine Moiety: The difluoromethyl-substituted pyrimidine is synthesized separately and then coupled with the piperazine-benzothiazole intermediate through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group or the pyrimidine ring, potentially altering the electronic properties of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The difluoromethyl group and the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazole core may also play a role in binding to biological macromolecules, affecting their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Benzothiazole vs. Benzothiazine Derivatives :
- Target Compound: The 1,2-benzothiazole 1,1-dioxide core lacks the fused benzene ring present in benzothiazine derivatives (e.g., ’s compound 8e).
- Compound 8e () : Features a 1,2-benzothiazine 1,1-dioxide core with a triazole-piperazine substituent. The extended conjugation in benzothiazine may enhance π-π stacking interactions but could limit solubility compared to the target compound .
Substituent Analysis
Key Observations :
- Fluorine vs. Chlorine : The target’s difluoromethyl group offers a balance of electronegativity and lipophilicity, contrasting with the electron-withdrawing chlorophenyl group in ’s compound. Fluorine’s smaller size may reduce steric clashes in target binding .
- Pyrimidine vs. Triazole : The pyrimidine ring in the target compound provides a planar, hydrogen-bond-accepting scaffold, whereas triazole substituents (as in 8e) introduce additional hydrogen-bonding sites but increase molecular weight .
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s difluoromethyl group likely enhances solubility compared to ’s chlorophenyl derivative due to reduced hydrophobicity.
- Metabolic Stability : The 1,1-dioxide moiety in benzothiazole derivatives is resistant to oxidative metabolism, a shared advantage across analogs .
Research Findings and Implications
- Antibacterial Activity : Compound 8e () demonstrates moderate activity against Staphylococcus aureus (MIC = 4 µg/mL), suggesting that bulky substituents on piperazine may enhance bacterial membrane penetration. The target compound’s smaller pyrimidine group could either improve or reduce this effect, depending on target specificity .
- Synthetic Feasibility : highlights methods for pyrimidine functionalization, supporting the feasibility of synthesizing the target compound via nucleophilic substitution on piperazine .
- Crystallographic Data : ’s single-crystal X-ray data for a pyrido-pyrimidine derivative underscores the importance of conformational analysis for optimizing piperazine-linked heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
